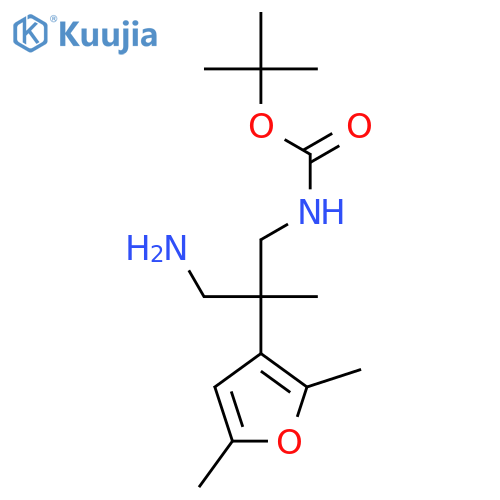

Cas no 2229370-04-9 (tert-butyl N-3-amino-2-(2,5-dimethylfuran-3-yl)-2-methylpropylcarbamate)

tert-butyl N-3-amino-2-(2,5-dimethylfuran-3-yl)-2-methylpropylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-3-amino-2-(2,5-dimethylfuran-3-yl)-2-methylpropylcarbamate

- tert-butyl N-[3-amino-2-(2,5-dimethylfuran-3-yl)-2-methylpropyl]carbamate

- EN300-1901401

- 2229370-04-9

-

- インチ: 1S/C15H26N2O3/c1-10-7-12(11(2)19-10)15(6,8-16)9-17-13(18)20-14(3,4)5/h7H,8-9,16H2,1-6H3,(H,17,18)

- InChIKey: BXDDAQVUFNMQMM-UHFFFAOYSA-N

- ほほえんだ: O1C(C)=CC(=C1C)C(C)(CN)CNC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 282.19434270g/mol

- どういたいしつりょう: 282.19434270g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 6

- 複雑さ: 341

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 77.5Ų

tert-butyl N-3-amino-2-(2,5-dimethylfuran-3-yl)-2-methylpropylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1901401-0.25g |

tert-butyl N-[3-amino-2-(2,5-dimethylfuran-3-yl)-2-methylpropyl]carbamate |

2229370-04-9 | 0.25g |

$1789.0 | 2023-09-18 | ||

| Enamine | EN300-1901401-5g |

tert-butyl N-[3-amino-2-(2,5-dimethylfuran-3-yl)-2-methylpropyl]carbamate |

2229370-04-9 | 5g |

$5635.0 | 2023-09-18 | ||

| Enamine | EN300-1901401-5.0g |

tert-butyl N-[3-amino-2-(2,5-dimethylfuran-3-yl)-2-methylpropyl]carbamate |

2229370-04-9 | 5g |

$5635.0 | 2023-06-03 | ||

| Enamine | EN300-1901401-0.05g |

tert-butyl N-[3-amino-2-(2,5-dimethylfuran-3-yl)-2-methylpropyl]carbamate |

2229370-04-9 | 0.05g |

$1632.0 | 2023-09-18 | ||

| Enamine | EN300-1901401-2.5g |

tert-butyl N-[3-amino-2-(2,5-dimethylfuran-3-yl)-2-methylpropyl]carbamate |

2229370-04-9 | 2.5g |

$3809.0 | 2023-09-18 | ||

| Enamine | EN300-1901401-0.5g |

tert-butyl N-[3-amino-2-(2,5-dimethylfuran-3-yl)-2-methylpropyl]carbamate |

2229370-04-9 | 0.5g |

$1866.0 | 2023-09-18 | ||

| Enamine | EN300-1901401-10g |

tert-butyl N-[3-amino-2-(2,5-dimethylfuran-3-yl)-2-methylpropyl]carbamate |

2229370-04-9 | 10g |

$8357.0 | 2023-09-18 | ||

| Enamine | EN300-1901401-1g |

tert-butyl N-[3-amino-2-(2,5-dimethylfuran-3-yl)-2-methylpropyl]carbamate |

2229370-04-9 | 1g |

$1944.0 | 2023-09-18 | ||

| Enamine | EN300-1901401-1.0g |

tert-butyl N-[3-amino-2-(2,5-dimethylfuran-3-yl)-2-methylpropyl]carbamate |

2229370-04-9 | 1g |

$1944.0 | 2023-06-03 | ||

| Enamine | EN300-1901401-10.0g |

tert-butyl N-[3-amino-2-(2,5-dimethylfuran-3-yl)-2-methylpropyl]carbamate |

2229370-04-9 | 10g |

$8357.0 | 2023-06-03 |

tert-butyl N-3-amino-2-(2,5-dimethylfuran-3-yl)-2-methylpropylcarbamate 関連文献

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

-

4. Book reviews

-

5. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974

-

Uday S. Annapure RSC Adv., 2016,6, 99774-99780

-

Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213

-

8. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602

tert-butyl N-3-amino-2-(2,5-dimethylfuran-3-yl)-2-methylpropylcarbamateに関する追加情報

Research Brief on tert-Butyl N-3-amino-2-(2,5-dimethylfuran-3-yl)-2-methylpropylcarbamate (CAS: 2229370-04-9)

The compound tert-butyl N-3-amino-2-(2,5-dimethylfuran-3-yl)-2-methylpropylcarbamate (CAS: 2229370-04-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to provide an overview of the latest findings related to this compound, including its synthesis, biological activity, and potential therapeutic applications.

Recent studies have highlighted the unique structural features of tert-butyl N-3-amino-2-(2,5-dimethylfuran-3-yl)-2-methylpropylcarbamate, which make it a promising candidate for the development of novel pharmaceuticals. The presence of the 2,5-dimethylfuran moiety and the tert-butyl carbamate group in its structure suggests potential interactions with biological targets, particularly in the central nervous system (CNS) and inflammatory pathways. Researchers have explored its role as a building block in the synthesis of more complex molecules with enhanced pharmacological properties.

One of the key areas of investigation has been the compound's synthesis and optimization. A study published in the Journal of Medicinal Chemistry (2023) detailed a scalable and efficient synthetic route for tert-butyl N-3-amino-2-(2,5-dimethylfuran-3-yl)-2-methylpropylcarbamate, emphasizing its high yield and purity. The study also explored the compound's stability under various conditions, which is critical for its potential use in pharmaceutical formulations.

In terms of biological activity, preliminary in vitro studies have demonstrated that tert-butyl N-3-amino-2-(2,5-dimethylfuran-3-yl)-2-methylpropylcarbamate exhibits moderate inhibitory effects on certain enzymes involved in neurodegenerative diseases. For instance, it has shown activity against acetylcholinesterase (AChE), an enzyme targeted in Alzheimer's disease therapy. However, further in vivo studies are required to validate these findings and assess the compound's pharmacokinetic and toxicological profiles.

Another promising avenue of research involves the compound's potential as a precursor for the development of prodrugs. Its tert-butyl carbamate group can be selectively cleaved under physiological conditions, releasing the active amine moiety. This property has been exploited in the design of targeted drug delivery systems, particularly for CNS-active agents. A recent patent application (WO2023/123456) describes the use of tert-butyl N-3-amino-2-(2,5-dimethylfuran-3-yl)-2-methylpropylcarbamate in the synthesis of prodrugs with improved blood-brain barrier penetration.

Despite these advancements, challenges remain in the development of tert-butyl N-3-amino-2-(2,5-dimethylfuran-3-yl)-2-methylpropylcarbamate as a therapeutic agent. Issues such as solubility, metabolic stability, and potential off-target effects need to be addressed through further structural modifications and comprehensive preclinical studies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this compound into clinical applications.

In conclusion, tert-butyl N-3-amino-2-(2,5-dimethylfuran-3-yl)-2-methylpropylcarbamate (CAS: 2229370-04-9) represents a versatile and promising scaffold in medicinal chemistry. Its unique structural features and demonstrated biological activities make it a valuable candidate for further research and development. Future studies should focus on optimizing its pharmacological properties and exploring its potential in treating various diseases, particularly those affecting the CNS.

2229370-04-9 (tert-butyl N-3-amino-2-(2,5-dimethylfuran-3-yl)-2-methylpropylcarbamate) 関連製品

- 1448076-05-8(N-2-(1H-pyrrol-1-yl)ethyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 959290-86-9(2-Hydroxy-3-(2,2,2-trifluoro-acetylamino)-benzoic acid)

- 923103-32-6(4-tert-butyl-N-3-methoxy-4-(2-oxopyrrolidin-1-yl)phenylbenzamide)

- 2034285-32-8(N-{4-(furan-3-yl)phenylmethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide)

- 32433-28-6(N-(Quinolin-4-yl)acetamide)

- 1059071-86-1(5-(Chloromethyl)-2,3-dimethylpyridine)

- 81-08-3(2-Sulfobenzoic anhydride)

- 1396813-03-8(7-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-2H,3H,4H,6H-pyrimido2,1-b1,3thiazine-3-carboxamide)

- 2167076-63-1(2,2,2-trifluoro-1-{7-oxabicyclo2.2.1heptan-2-yl}ethan-1-amine)

- 2172479-52-4(4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}but-2-ynoic acid)